molecular formula C12H9BrO2S B13797380 (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone CAS No. 66938-33-8

(4-Bromo-2-thienyl)(4-methoxyphenyl)methanone

Cat. No.: B13797380
CAS No.: 66938-33-8
M. Wt: 297.17 g/mol
InChI Key: PQNFLRZGOSZHTM-UHFFFAOYSA-N
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Description

(4-Bromo-2-thienyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C12H9BrO2S It is a derivative of methanone, featuring a bromine atom attached to a thienyl group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a thienyl compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-thienyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

Its derivatives have shown promise in preliminary studies for their biological activities, including anti-inflammatory and anticancer properties .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, dyes, and other high-value products .

Mechanism of Action

The mechanism of action of (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone apart is its combination of a thienyl group and a methoxyphenyl group, which imparts unique electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and enhances its potential in scientific research .

Properties

CAS No.

66938-33-8

Molecular Formula

C12H9BrO2S

Molecular Weight

297.17 g/mol

IUPAC Name

(4-bromothiophen-2-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C12H9BrO2S/c1-15-10-4-2-8(3-5-10)12(14)11-6-9(13)7-16-11/h2-7H,1H3

InChI Key

PQNFLRZGOSZHTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CS2)Br

Origin of Product

United States

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